molecular formula C5H9NS B059072 6-Thia-3-azabicyclo[3.1.1]heptane CAS No. 1338247-66-7

6-Thia-3-azabicyclo[3.1.1]heptane

Cat. No. B059072
M. Wt: 115.2 g/mol
InChI Key: GAZPVTLNBJIPFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing 6-Thia-3-azabicyclo[3.1.1]heptane, including the reaction of 2-azabicyclo[2.2.1]heptane with sulfur in the presence of a catalyst, or the reaction of 1-bromo-3-chloropropane with thiourea followed by cyclization. A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The molecular structure of 6-Thia-3-azabicyclo[3.1.1]heptane is characterized by a bicyclic organic compound with a sulfur atom and a nitrogen atom in its ring structure. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .

properties

IUPAC Name

6-thia-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZPVTLNBJIPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thia-3-azabicyclo[3.1.1]heptane

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